3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide

Descripción general

Descripción

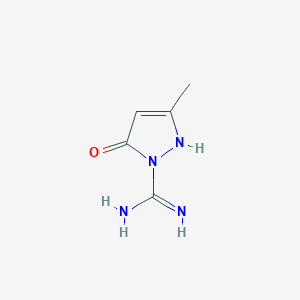

3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide is a heterocyclic compound with the molecular formula C5H8N4O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with cyanamide in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboximidamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to the target .

Comparación Con Compuestos Similares

Similar Compounds

- 3-methyl-1-phenyl-2-pyrazolin-5-one

- 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide

- 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxylic acid

Uniqueness

3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboximidamide group, in particular, allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

3-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide, with the CAS number 54655-98-0 and molecular formula CHNO, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 140.14 g/mol |

| Purity | >90% |

| Chemical Structure | Chemical Structure |

Anticancer Activity

Research has indicated that 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this pyrazole have shown effectiveness against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC values as low as 3.44 μM indicate strong antiproliferative effects.

- HepG2 (Liver Cancer) : Compounds exhibited IC values around 26.6 μg/mL, comparable to standard chemotherapeutics like doxorubicin .

The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through activation of caspases .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Schiff bases derived from related pyrazoles have demonstrated high antibacterial activity against various strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Anti-inflammatory Effects

In vivo studies have suggested that modifications to the pyrazole structure can enhance anti-inflammatory effects. For example, certain derivatives have shown a significant reduction in tumor necrosis factor-alpha (TNF-α) production in murine models, indicating potential therapeutic applications in inflammatory diseases .

Study 1: Anticancer Mechanism Analysis

A study conducted by Shukla et al. (2021) explored the structure-activity relationships of pyrazole derivatives. The study found that specific substitutions on the pyrazole ring significantly enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle regulation .

Study 2: Anti-inflammatory Potential

In a murine model of lymphedema, a derivative of 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole was shown to suppress limb swelling by up to 70% when administered orally. This suggests that modifications to enhance solubility can lead to increased bioavailability and therapeutic efficacy in treating inflammatory conditions .

Propiedades

IUPAC Name |

5-methyl-3-oxo-1H-pyrazole-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-2-4(10)9(8-3)5(6)7/h2,8H,1H3,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBBZKXYIJUCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393214 | |

| Record name | 5-hydroxy-3-methyl-1H-pyrazole-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62621-47-0 | |

| Record name | 5-hydroxy-3-methyl-1H-pyrazole-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.